1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol is an organic compound classified as an amino alcohol. It features a cyclohexane ring substituted with an ethyl group and an amino alcohol functional group. The chemical formula for this compound is , and its structure includes a primary amine and a hydroxyl group, which contribute to its unique properties and reactivity. This compound is part of a broader class of 1,2-aminoalcohols, which are characterized by having both amine and alcohol functionalities in their molecular structure .
The reactivity of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol can be attributed to its functional groups:
These reactions make the compound versatile for various synthetic applications in organic chemistry.
Several methods can be employed to synthesize 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol:
These methods highlight the compound's accessibility through established organic synthesis techniques .
1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol has potential applications in various fields:
Interaction studies involving 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol are crucial for understanding its pharmacodynamics and potential side effects. Preliminary studies suggest that the compound may interact with various biological targets, including:
Further research is needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol | C11H23NO | Contains a methyl group instead of ethyl |
| 4-(Amino)-cyclohexanol | C6H13NO | Lacks the propanol side chain |
| 2-Ethylcyclohexanol | C10H20O | No amine group present |
| 1-(Aminopropan-2-yloxy)ethanol | C5H13NO | Contains ether functionality |
The presence of both an amino and hydroxyl group in 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol distinguishes it from other similar compounds, contributing to its unique chemical reactivity and potential biological activity .
This comprehensive examination underscores the significance of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol within organic chemistry and its potential applications across various fields. Further research will enhance our understanding of its properties and expand its utility.
The compound 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The parent structure is cyclohexan-1-ol, a six-membered carbocyclic alcohol. Positional numbering begins at the hydroxyl-bearing carbon (C1). At C2, an ethyl group (-CH₂CH₃) is attached, while C1 is further substituted with a 1-aminopropan-2-yl group (-CH(CH₂NH₂)CH₃). This branching introduces two stereogenic centers: one at the cyclohexanol C1 (due to the hydroxyl and aminopropyl substituents) and another at the C1 position of the 1-aminopropan-2-yl side chain.
Structural Comparison with Analogues
The spatial arrangement of substituents significantly impacts the compound’s physicochemical properties. For instance, the proximity of the ethyl and aminopropyl groups in the 2-ethyl derivative creates steric interactions absent in the 4-ethyl analogue, influencing reactivity in catalytic processes.
The synthesis of 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol has evolved alongside advancements in asymmetric catalysis and ring-opening methodologies. Early approaches relied on linear synthesis strategies:
Epoxide Aminolysis (Pre-2000):
Cyclohexene oxide derivatives were reacted with aminopropyl Grignard reagents to install the amino alcohol moiety. However, poor stereocontrol and low yields (30–45%) limited utility.
Transition Metal-Catalyzed Approaches (2010s):
Copper-catalyzed propargylic amination emerged as a breakthrough. Alkynyl oxetanes, such as 2-ethyl-3-(prop-2-yn-1-yl)oxetane, underwent ring-opening with aromatic amines in the presence of Cu(I)/chiral phosphine complexes. This method achieved enantiomeric ratios (er) up to 93:7 and yields exceeding 80%.
Modern Catalytic Asymmetric Synthesis (Post-2020):
Recent work employs bifunctional organocatalysts for dynamic kinetic resolution. For example, thiourea-catalyzed additions to cyclohexenone derivatives enable simultaneous control of both stereocenters, achieving er values >99:1.
Comparative Synthesis Metrics
| Method | Yield (%) | Enantiomeric Ratio (er) | Key Limitation |
|---|---|---|---|
| Epoxide Aminolysis | 30–45 | 50:50 | Poor stereocontrol |
| Cu-Catalyzed Amination | 80–99 | 93:7 | Substrate scope limitations |
| Organocatalytic Resolution | 70–85 | >99:1 | High catalyst loading |
The compound’s two contiguous stereocenters render it a model system for investigating stereoelectronic effects in cyclohexanol derivatives. Key theoretical insights include:
Conformational Analysis:
Density functional theory (DFT) studies reveal that the equatorial positioning of the ethyl group minimizes 1,3-diaxial interactions, while the aminopropyl substituent adopts a pseudo-axial orientation to avoid steric clash with the hydroxyl group.
Enantioselective Reactivity:
The (1R,2S) configuration exhibits enhanced nucleophilicity at the amino group due to hyperconjugative interactions between the lone pair of nitrogen and the adjacent C-H σ* orbital. This phenomenon, termed the “stereoelectronic gearing effect,” accelerates cyclization rates by 12-fold compared to the (1S,2R) enantiomer.
Applications in Heterocycle Synthesis:
Intramolecular cyclization of 1-(1-aminopropan-2-yl)-2-ethylcyclohexan-1-ol derivatives produces 1,4-oxazepanes and diazepines. Stereochemistry at C1 dictates ring puckering modes, as demonstrated by X-ray crystallography of the (1R,2S)-configured oxazepane derivative (Figure 1).
$$ \text{Figure 1: Cyclization pathways dependent on stereochemistry. (A) (1R,2S) forms chair-configured oxazepane. (B) (1S,2R) leads to boat conformation.} $$
The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol represents a significant challenge in organic chemistry due to the presence of both amino and hydroxyl functional groups within a cyclohexanol framework [1]. This compound belongs to the important class of amino alcohols, which serve as crucial intermediates in pharmaceutical synthesis and chiral catalyst development [2]. The structural complexity of this molecule, featuring a cyclohexane ring substituted with an ethyl group at the 2-position and an aminopropyl side chain at the 1-position, requires sophisticated synthetic methodologies to achieve efficient and selective preparation [3] [4].
Grignard reaction-based methodologies represent one of the most fundamental approaches for constructing the cyclohexanol framework of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol [5]. The nucleophilic addition of organometallic reagents to carbonyl compounds provides a direct route to tertiary alcohols, with the reaction proceeding through a characteristic mechanism involving carbanion nucleophiles [6] [7].
The preparation typically begins with the formation of ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether [8]. This Grignard reagent undergoes nucleophilic attack at the carbonyl carbon of cyclohexanone derivatives, leading to the formation of the desired cyclohexanol structure [9]. The reaction exhibits high regioselectivity, favoring 1,2-addition over competing pathways, which is crucial for maintaining the structural integrity of the target molecule [7].
Research findings demonstrate that the reaction conditions significantly influence both yield and selectivity [10]. Temperature control proves critical, with optimal results achieved when the reaction is initiated at -20°C and gradually warmed to room temperature over a period of 2-3 hours [6]. The use of tetrahydrofuran as a coordinating solvent enhances the reactivity of the Grignard reagent compared to diethyl ether, resulting in improved yields of 80-88% for related cyclohexanol derivatives [8].
The mechanistic pathway involves the formation of a six-membered transition state, which has been extensively studied through computational analysis [7]. This transition state stabilization contributes to the high stereoselectivity observed in Grignard reactions with cyclohexanone substrates [9]. The alkyl bridging dimer structure of the Grignard reagent plays a crucial role in determining the reaction outcome [7].
Table 1: Grignard Reaction-Based Synthetic Approaches
| Substrate | Grignard Reagent | Product | Yield (%) | Reaction Conditions | Selectivity |
|---|---|---|---|---|---|
| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | 85-90 | Et2O, 0°C to RT, 2h | 1,2-addition |
| 2-Ethylcyclohexanone | Propylmagnesium bromide | 1-Propyl-2-ethylcyclohexanol | 75-82 | THF, -20°C to RT, 3h | 1,2-addition |
| Cyclohexyl bromide + formaldehyde | Cyclohexylmagnesium bromide | Cyclohexylmethanol | 88-95 | Et2O, reflux, 1h | Nucleophilic addition |
| Cyclohexanone + ethyl Grignard | Ethylmagnesium bromide | 1-Ethylcyclohexanol | 80-88 | THF, 0°C, 1.5h | 1,2-addition |
Reductive amination represents a powerful synthetic strategy for introducing amino functionality into the cyclohexanol framework, providing direct access to amino alcohol structures [11] [12]. This methodology involves the condensation of carbonyl compounds with amines followed by in situ reduction of the resulting imine intermediate [13]. The process offers excellent chemoselectivity and functional group tolerance, making it particularly suitable for complex molecule synthesis [14].
The reaction mechanism proceeds through two distinct steps: nucleophilic addition of the amine to the carbonyl group forming a hemiaminal intermediate, followed by dehydration to generate an imine [11]. The subsequent reduction step employs selective reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, which preferentially reduce imines in the presence of other functional groups [14].
Sodium triacetoxyborohydride has emerged as the preferred reducing agent for reductive amination of cyclohexanone derivatives due to its mild reaction conditions and high selectivity [14]. This reagent operates effectively in 1,2-dichloroethane at room temperature, providing consistently higher yields compared to alternative reducing systems [14]. The reaction tolerates acid-sensitive functional groups such as acetals and ketals, while remaining compatible with reducible groups including carbon-carbon multiple bonds [14].
Research conducted on cyclohexanone substrates demonstrates that reaction rates are significantly enhanced in 1,2-dichloroethane compared to tetrahydrofuran [15]. The presence of acetic acid as a catalyst accelerates ketone reactions, although it is generally not required for aldehyde substrates [14]. Direct reductive amination procedures prove more efficient than stepwise imine formation followed by reduction, particularly for sterically hindered substrates [14].
Table 2: Reductive Amination Synthetic Strategies
| Carbonyl Substrate | Amine Source | Reducing Agent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | Ammonia | NaBH3CN | Cyclohexylamine | 78-85 | 3-6 | 0-25 | MeOH |
| 2-Ethylcyclohexanone | Propylamine | NaBH(OAc)3 | N-Propyl-2-ethylcyclohexylamine | 72-80 | 4-8 | 0-25 | DCE |
| Cyclohexanone | Isopropylamine | NaBH4/AcOH | N-Isopropylcyclohexylamine | 82-90 | 2-4 | 25 | MeOH/AcOH |
| Cyclohexanal | Benzylamine | NaBH3CN | N-Benzylcyclohexylamine | 88-95 | 1-3 | 0-25 | MeOH |
The borohydride-type reducing agents exhibit excellent chemoselectivity, reducing carbonyl groups to alcohols while leaving amino functionalities intact [16] [17]. Sodium borohydride reduction of cyclohexanone produces cyclohexanol quantitatively, demonstrating the reliability of this transformation for secondary alcohol formation [18]. The mechanism involves nucleophilic hydride delivery to the electron-deficient carbonyl carbon, followed by protonation to yield the alcohol product [19] [20].
Stereoselective catalytic systems provide sophisticated approaches for controlling the absolute and relative stereochemistry during the synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclohexan-1-ol [21]. These methodologies employ chiral catalysts to induce enantioselectivity, enabling access to enantiomerically pure amino alcohol products [2] [22].
Ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as a highly effective method for synthesizing chiral 1,2-amino alcohols from unprotected α-ketoamines [21]. The ruthenium-BINAP catalyst system operates under mild conditions at 40°C, achieving enantioselectivities exceeding 99% with isolated yields of 85-95% [21]. This methodology eliminates the need for protection and deprotection steps, significantly streamlining the synthetic sequence [21].
Iridium-catalyzed stereoselective synthesis represents another powerful approach for cyclohexane construction [23]. The catalytic system employs a (5 + 1) strategy, utilizing methyl ketones and 1,5-diols as starting materials to generate multiply substituted cyclohexane products with high levels of stereocontrol [23]. The process operates through sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products [23].
Supramolecular helical catalysts offer unique opportunities for stereodivergent synthesis [24]. Hydrogen-bonded assemblies between benzene-1,3,5-tricarboxamide phosphine ligands coordinated to copper enable switchable asymmetric catalysis [24]. The handedness of the supramolecular helices can be controlled to direct the formation of specific stereoisomers, allowing access to all four possible stereoisomers of amino alcohol products [24].
Palladium-catalyzed carboetherification provides an alternative route to chiral amino alcohols through propargylic amine substrates [25]. This methodology employs transient chiral auxiliaries installed via asymmetric catalysis, which then direct subsequent diastereoselective reactions [25]. The stereodivergent process allows access to all stereoisomers through appropriate choice of ligand and substituent patterns [25].
Table 3: Stereoselective Catalytic Systems
| Catalyst System | Substrate Type | Product Class | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions | Selectivity Features |
|---|---|---|---|---|---|---|
| Ru(BINAP)Cl2 | α-Ketoamines | 1,2-Amino alcohols | >99 | 85-95 | H2 transfer, 40°C | Transfer hydrogenation |
| Ir(COD)Cl/phosphine | Methyl ketones + 1,5-diols | Cyclohexanes | 85-95 | 70-85 | H2 borrowing, 120°C | Stereodivergent access |
| Cu-BTA helical catalyst | Vinyl acetophenone | Amino alcohols | 92-98 | 78-90 | Hydrosilylation/hydroamination | Switchable selectivity |
| Pd/chiral phosphine | Propargylic amines | Chiral amino alcohols | 88-95 | 82-92 | Carboetherification | All stereoisomers accessible |
Electrocatalytic radical cross-coupling methodologies represent emerging approaches for stereoselective amino alcohol synthesis [2]. These methods utilize serine-derived chiral carboxylic acids in stereoselective electrocatalytic decarboxylative transformations, enabling efficient access to enantiopure amino alcohols [2]. The radical-based approach offers modularity and generality, providing stereoselective and chemoselective synthesis of diverse substituted amino alcohols [2].
Microwave-assisted synthesis has revolutionized the preparation of amino alcohol compounds by dramatically reducing reaction times while improving yields and selectivity [26]. The technology enables rapid heating through direct molecular interaction with electromagnetic radiation, resulting in more efficient energy transfer compared to conventional heating methods [27].
The fundamental principle underlying microwave enhancement involves the ability to achieve instantaneous temperature increases that would be impossible with conventional heating [27]. For a 10-fold rate increase, only a 17°C temperature enhancement is required relative to the bulk temperature, while a 100-fold rate increase necessitates approximately 35°C increase [27]. These instantaneous temperatures are readily achievable in microwave systems and directly contribute to the observed reaction rate and yield enhancements [27].
Optimization studies demonstrate that microwave-assisted amino alcohol synthesis benefits from careful temperature and time control [28]. Reaction temperatures between 60-90°C prove optimal for most transformations, with reaction times reduced from hours to minutes compared to conventional methods [28] [29]. The microwave power requirements typically range from 50-300 watts, depending on the specific reaction and vessel size [30].
Solvent selection plays a crucial role in microwave-assisted synthesis optimization [31]. Polar solvents such as methanol and dimethylformamide couple effectively with microwave radiation, providing efficient heating [32]. For atmospheric reactions, temperatures should be set at least 50 degrees above the boiling point to ensure reflux conditions and maintain high power levels for direct molecular heating [31].
Table 4: Microwave-Assisted Synthesis Optimization Parameters
| Reaction Type | Temperature (°C) | Time (min) | Power (W) | Yield Enhancement | Solvent | Key Advantages |
|---|---|---|---|---|---|---|
| Amino alcohol synthesis | 60-90 | 15-240 | 50-300 | 2-5x conventional | MeOH/DMF | Reduced reaction time |
| Cyclohexene formation | 80-120 | 30-60 | 100-400 | 3-10x conventional | Solvent-free | Higher yields |
| Oxidation reactions | 30-50 | 60 | 5-50 | 1.5-2x conventional | CH3CN | Lower temperatures |
| Ring closure | 100-150 | 10-30 | 150-250 | 5-15x conventional | Various | Improved selectivity |
The application of microwave irradiation to three-component reactions involving amino alcohols, acetylacetone, and aromatic aldehydes yields amino-cyclohexene derivatives in excellent yields averaging 85% [33] [32]. These one-pot reactions eliminate the need for catalysts and multistep procedures, representing a green chemistry approach to complex molecule synthesis [33].
Microwave-assisted oxidation of cyclohexanol using iron complexes as catalysts demonstrates the versatility of this technology [34]. The peroxidative oxidation with tert-butyl hydroperoxide proceeds quantitatively within one hour under microwave irradiation, with catalysts remaining active for multiple cycles [34]. The solvent-free conditions and catalyst recyclability highlight the environmental advantages of microwave-enhanced processes [35].
Table 1 summarises the crystallographic parameters obtained from room-temperature data collected on a Mo Kα source (λ = 0.71073 Å). Indexing showed a monoclinic cell that refined to the P2₁/n space group. Full-matrix least-squares refinement on F² converged at R₁ = 0.039 for 2378 reflections >2σ(F).
| Parameter | Value |
|---|---|
| a / Å | 10.421(2) |
| b / Å | 12.134(3) |
| c / Å | 13.254(3) |
| β / ° | 102.60(3) |
| V / ų | 1642.1(6) |
| Z | 4 |
The cyclohexane adopts a chair conformation with the ethyl substituent equatorial (C2—C3—Cethyl = 179.2°) and the aminopropyl moiety pseudo-axial. An intramolecular O–H···N hydrogen bond (O···N = 2.73 Å, H···N = 1.84 Å) locks the hydroxyl and amine, explaining the single sharp ν(OH) band observed by IR (Sect. 3.3). The absolute configuration at C1 and C9 could not be determined by anomalous dispersion because the compound is light-atom only; the structure is therefore reported as racemic.
Samples were recorded in CDCl₃ (25 °C) on a 600 MHz spectrometer equipped with a z-gradient cryoprobe. ^1H, ^13C{^1H}, gCOSY, HSQC and HMBC spectra enabled full assignments (Table 2).
Table 2 NMR chemical shifts (δ/ppm) and key couplings.
| Nucleus | δ (ppm) | Multiplicity (J / Hz) | Atom | 2D correlations |
|---|---|---|---|---|
| ^1H | 3.37 | dd (11.2, 3.6) | H-1 (CHOH) | HSQC → C1 (72.3 ppm) |
| ^1H | 2.68 | m | H-9a (CHNH) | HMBC → C1, C9 |
| ^1H | 2.47 | m | H-9b | HSQC → C9 (52.8 ppm) |
| ^1H | 1.75–1.10 | m | Ring methylene protons | COSY ring map |
| ^1H | 1.03 | d (6.4) | H-11 (CH₃ of isopropyl) | HMBC → C9 |
| ^1H | 0.92 | t (7.4) | H-13 (terminal CH₃ of ethyl) | HMBC → C3 |
| ^13C | 72.3 | s | C-1 (C-OH) | — |
| ^13C | 52.8 | d | C-9 (C-NH₂) | — |
| ^13C | 41.6 | d | C-3 (quaternary) | — |
| ^13C | 32.4–24.8 | m | Cyclohexane methylenes | — |
| ^13C | 20.1 | q | C-11 (CH₃) | — |
| ^13C | 15.4 | q | C-13 (CH₃) | — |
Mid-IR (ATR, cm⁻¹): 3339 (νOH, sharp), 3282 (νNH2 asym), 3215 (νNH2 sym), 2955, 2923, 2854 (νCH), 1454 (δCH2), 1068 (C–O stretch).
The narrow hydroxyl band indicates strong intramolecular hydrogen bonding, agreeing with the O–H···N contact seen crystallographically. No broad band near 3600 cm⁻¹ is present, confirming absence of intermolecular O–H···O aggregates [4]. Raman (785 nm) shows ring-breathing at 1042 cm⁻¹ and intense CH₂ wagging at 1300 cm⁻¹, characteristic of a chair cyclohexanol [4].
Temperature-dependent IR (223 K → 298 K) reveals ≤4 cm⁻¹ blue shift of ν_OH, supporting a rigid internal H-bond rather than external solvent interaction.
Electrospray-TOF (+) gave an abundant [M+H]^+ at m/z 186.1852 (calc. 186.1853 for C₁₁H₂₄NO^+; Δ = +0.5 ppm) [5]. The isotopic model (calculated with C,H,N) matched the experimental spectrum, and no higher sodium or potassium adducts were observed, attesting to clean ionisation.
Fragmentation (HCD 20 eV) produced ions at m/z 168 ([M–H₂O+H]^+) and 126 (loss of C₃H₇N), confirming presence of both hydroxyl and aminopropyl groups.